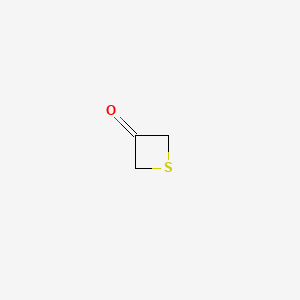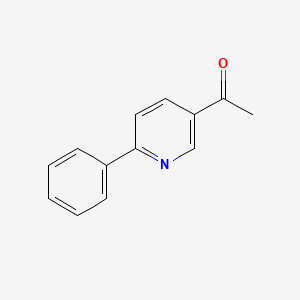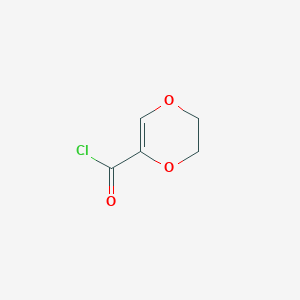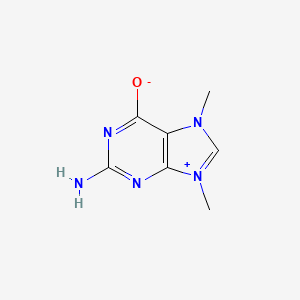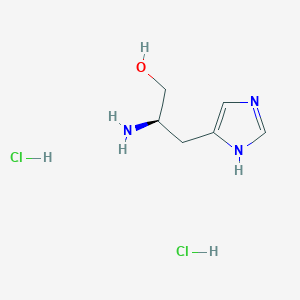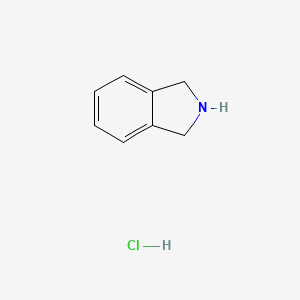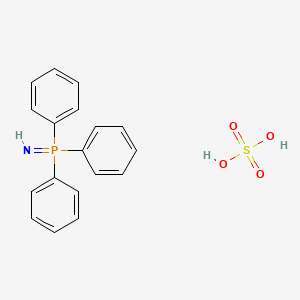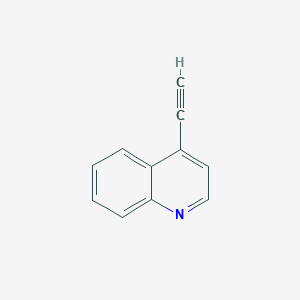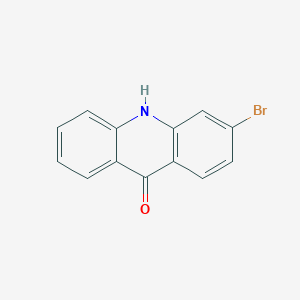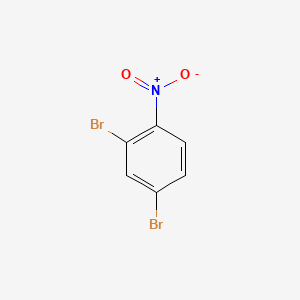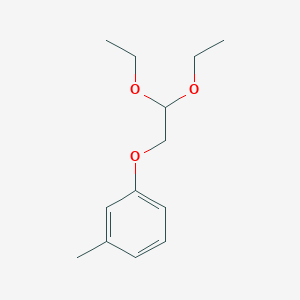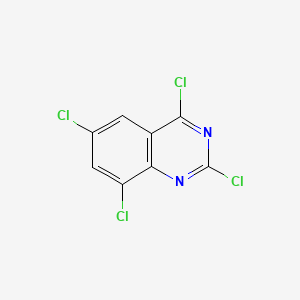
2,4,6,8-Tetrachloroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8-Tetrachloroquinazoline is a derivative of quinazoline, an aromatic heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential applications in various fields, including medicine and industry. The presence of chlorine atoms at positions 2, 4, 6, and 8 in the quinazoline ring structure imparts unique chemical properties to this compound, making it a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-Tetrachloroquinazoline typically involves the chlorination of quinazoline derivatives. One common method is the reaction of quinazoline with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and chlorine concentration, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,4,6,8-Tetrachloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different oxidation states, which may exhibit distinct chemical and biological properties.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated quinazoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alkyl halides, and organometallic compounds. Reactions are typically carried out in polar solvents, such as dimethylformamide or acetonitrile, under reflux conditions.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used in these reactions, often in acidic or basic media.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed under anhydrous conditions to prevent side reactions.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which may possess enhanced biological activities or improved chemical stability.
Scientific Research Applications
Chemistry: The compound serves as a precursor for the synthesis of other quinazoline derivatives, which are valuable intermediates in organic synthesis.
Biology: Researchers have explored the biological activities of 2,4,6,8-Tetrachloroquinazoline and its derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound has shown promise as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: this compound is used in the production of specialty chemicals and materials, such as dyes and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4,6,8-Tetrachloroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species through redox reactions may contribute to its antimicrobial properties.
Comparison with Similar Compounds
2,4,6-Trichloroquinazoline: Lacks one chlorine atom compared to 2,4,6,8-Tetrachloroquinazoline, resulting in different chemical reactivity and biological activities.
2,4,6,8-Tetrachloroquinazolin-2,4-dione:
Quinazoline: The parent compound without chlorine substitutions, exhibiting distinct chemical and biological properties.
Uniqueness: this compound is unique due to the presence of four chlorine atoms, which significantly influence its chemical reactivity and biological activities
Properties
IUPAC Name |
2,4,6,8-tetrachloroquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl4N2/c9-3-1-4-6(5(10)2-3)13-8(12)14-7(4)11/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUFSVVBAINEBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507425 |
Source


|
| Record name | 2,4,6,8-Tetrachloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54185-42-1 |
Source


|
| Record name | 2,4,6,8-Tetrachloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)
